1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Overview
Description
The compound “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative . Pyrazole derivatives have found considerable utilization in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the synthesis of phenylhydrazine from 2,6-dichloro-4-trifluoromethylphenylamine through diazotization, reduction, and hydration . The reducing reagent plays an important role in the reaction . When the intermediate was reduced by SnCl2, an almost quantitative yield of product was obtained .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analysis, 1H-NMR, and 13C-NMR . In addition, the structure of an intermediate was investigated by X-ray crystallography .Chemical Reactions Analysis
This compound has been used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 437.148 . The IUPAC Standard InChI is InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4 (11 (15,16)17)2-6 (14)8 (5)24-10 (22)9 (7 (3-21)23-24)26 (25)12 (18,19)20/h1-2H,22H2 .Scientific Research Applications
1. Crystallographic and Structural Studies
- Crystal Structure and Mechanistic Investigation : The crystal structure of a related pyrazole compound was determined using X-ray crystallography, helping to understand its reaction mechanism with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
- Investigation of Molecular Structure : Analysis of similar pyrazole derivatives, including studies using X-ray crystallography, provides insights into their molecular structure and potential applications (Zhang, He, Jiang, Mu, & Wan, 2011).
2. Synthesis and Characterization of Derivatives
- Synthesis of Novel Derivatives : Research has focused on synthesizing novel pyrazole derivatives, which could lead to applications in various fields (Hu, Ge, Ding, & Zhang, 2010).
- Exploring Chemical Reactions : Investigations into the synthesis of related pyrazole compounds, such as those involving Vilsmeier-Haack and Claisen-Schmidt reactions, contribute to the understanding of their chemical properties and potential applications (Bhat et al., 2016).
3. Potential Biological and Antimicrobial Applications
- Antimicrobial and Antioxidant Activities : Some pyrazole derivatives have been screened for their in vitro antimicrobial, antifungal, and antioxidant activities, showing promise in biomedical applications (Bhat et al., 2016).
4. Agrochemical Applications
- Nematicidal Activity : Certain pyrazole-4-carboxamide derivatives show moderate efficacy against plant pathogens, indicating potential use in agrochemicals (Cheng et al., 2018).
5. Luminescence and Photophysical Studies
- Luminescent Properties : The study of complexes containing pyrazole ligands, including luminescent properties, is essential for applications in materials science and photonics (Tang et al., 2010).
6. Material Science and Electronics
- Electronic Properties and Interaction with Fullerenes : Investigations into the electronic properties of pyrazole derivatives and their interaction with fullerene molecules contribute to material science and electronic applications (2022).
7. Medicinal Chemistry Applications
- Potential in Anticancer Drug Synthesis : Research on pyrazole derivatives highlights their role as intermediates in the synthesis of biologically active compounds, including potential anticancer drugs (Liu, Xu, & Xiong, 2017).
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F6N2/c18-13-5-12(17(23,24)25)6-14(19)15(13)27-8-10(7-26-27)9-2-1-3-11(4-9)16(20,21)22/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQNMUUWMEDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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